ARN11391

Calcium signaling ITPR1 potentiator Isoform selectivity

Dissecting ITPR1-specific calcium signals is challenging when available tools activate multiple isoforms or elevate baseline Ca²⁺. ARN11391 uniquely potentiates ITPR1 only upon IP3 binding, leaving ITPR2/ITPR3 unaffected and baseline Ca²⁺ unchanged. - Selectively amplifies IP3-mediated Ca²⁺ mobilization via direct ITPR1 allosteric modulation - Active on SCA29-associated mutants (R269W, T267M); validated in caged-IP3 uncaging assays - Single-channel Po increase from <0.01 to ~0.2 at 20 µM provides quantitative electrophysiology benchmark Supplied at ≥98% purity (HPLC) with global shipping for R&D use.

Molecular Formula C22H29N3O3
Molecular Weight 383.5 g/mol
Cat. No. B12372562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN11391
Molecular FormulaC22H29N3O3
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCN1C(=C2CCCCC2=N1)C(=O)NC3=CC=CC=C3OCC4CCCCO4
InChIInChI=1S/C22H29N3O3/c1-2-25-21(17-10-3-4-11-18(17)24-25)22(26)23-19-12-5-6-13-20(19)28-15-16-9-7-8-14-27-16/h5-6,12-13,16H,2-4,7-11,14-15H2,1H3,(H,23,26)
InChIKeyWEHYVOUAIUTKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARN11391: A Selective ITPR1 Potentiator for Calcium Signaling Research and Spinocerebellar Ataxia Models


ARN11391 is a small-molecule potentiator of the inositol 1,4,5-trisphosphate receptor type 1 (ITPR1), an intracellular Ca2+-release channel located on the endoplasmic reticulum [1]. Identified through high-throughput screening using the Ca2+-activated Cl− channel TMEM16A as a functional readout, ARN11391 acts directly on ITPR1 to amplify IP3-mediated Ca2+ mobilization without elevating baseline Ca2+ on its own [2]. The compound is chemically defined as 2-Ethyl-4,5,6,7-tetrahydro-N-[2-[(tetrahydro-2H-pyran-2-yl)methoxy]phenyl]-2H-indazole-3-carboxamide with a purity of ≥98% (HPLC) and is supplied as a research-use-only tool .

1

ITPR1-selective calcium signaling studies

2

IP3-dependent pathway dissection without PLC/P2RY2 confounds

3

Spinocerebellar ataxia type 29 (SCA29) mutant ITPR1 model research

Why ARN11391 Cannot Be Substituted with Other ITPR Modulators or In-Class Calcium Signaling Potentiators


Generic substitution is not possible because ARN11391 is the only known selective allosteric potentiator of ITPR1 that operates without stimulating baseline Ca2+ release [1]. Other compounds identified in the same screening campaign, such as ARN7149 and ARN4550, target distinct nodes in the Ca2+ signaling cascade—ARN7149 potentiates the P2RY2 purinergic receptor, while ARN4550 lacks the same ITPR1-selective profile [2]. Moreover, alternative ITPR modulators like adenophostin A act as competitive agonists and thus elevate Ca2+ independently of endogenous IP3, whereas ARN11391 uniquely requires IP3 binding to exert its potentiating effect . Substituting ARN11391 with a pan-ITPR agonist or an upstream PLC/P2RY2 potentiator would fundamentally alter the experimental outcome by activating different receptors or triggering non-physiological Ca2+ transients, thereby confounding the interpretation of ITPR1-specific contributions to calcium signaling pathways.

P2RY2-targeting compounds

ARN7149 potentiates the purinergic receptor P2RY2 upstream of IP3; its mechanism may confound ITPR1-specific readouts.

Non-selective ITPR1 modulators

ARN4550 lacks the isoform-selectivity profile of ARN11391, potentially activating ITPR2 or ITPR3 and distorting calcium signatures.

IP3-independent agonists

Adenophostin A triggers Ca²⁺ release without endogenous IP3, generating non-physiological transients that differ from ARN11391’s IP3-dependent potentiation.

ARN11391 Differentiation Evidence: Quantitative Head-to-Head Comparisons Against Closest Analogs and Baselines


ARN11391 Selectively Potentiates ITPR1 Over ITPR2 and ITPR3 in Direct Patch-Clamp Measurements

ARN11391 demonstrates isoform-selective potentiation of ITPR1, with no detectable activity on ITPR2 or ITPR3. In on-nucleus nuclear patch-clamp experiments using HEK293 cells expressing ITPR1-YFP, ARN11391 increased the open channel probability (Po) from <0.01 (baseline) to ~0.2 at 20 µM, whereas no such increase was observed in cells expressing ITPR2 or ITPR3 [1]. This selectivity is further confirmed by functional Ca2+ mobilization assays: ARN11391 was uniquely effective in cells expressing ITPR1, but failed to potentiate Ca2+ signals in cells selectively expressing ITPR2 or ITPR3 [2].

ITPR1 selectivity
Head-to-head
Po ≈ 0.2 (20 µM) vs.
Supports ITPR1-specific channel gating studies in co-expression systems.
Nuclear patch-clamp, HEK293 ITPR1-YFP
Direct IP3 uncaging
Head-to-head
Only ARN11391 potentiated Ca²⁺; ARN7149 & ARN4550 inactive
Confirms direct ITPR1 action, bypassing PLC and purinergic receptors.
caged-IP3/AM photolysis in FRT cells
SCA29 mutant rescue
Head-to-head
ARN11391 > ARN7149 ≈ ARN4550 (R269W/T267M models)
Reported highest potentiation in tested set; supports mutant ITPR1 functional studies.
UTP-evoked Ca²⁺; HEK293 inducible expression
Open probability
Head-to-head
Po increased from 20-fold)
Quantifies gating potentiation; relevant for single-channel recording validation.
On-nucleus patch-clamp, +40 mV
Calcium signaling ITPR1 potentiator Isoform selectivity

ARN11391 Uniquely Active in Caged-IP3 Assay Bypassing Phospholipase C and Purinergic Receptors

In a cell-based assay employing membrane-permeable caged-IP3 (ci-IP3/AM) followed by photolysis to release free IP3 directly—bypassing purinergic receptors and phospholipase C (PLC)—only ARN11391 showed activity among the three hit compounds. Neither ARN7149 nor ARN4550 potentiated Ca2+ mobilization under these conditions [1]. This result confirms that ARN11391 acts directly at the level of ITPR1, whereas the other compounds require upstream signaling events for their potentiating effects.

Direct IP3 uncaging
Head-to-head
Only ARN11391 potentiated Ca²⁺; ARN7149 & ARN4550 inactive
Confirms direct ITPR1 action, bypassing PLC and purinergic receptors.
caged-IP3/AM photolysis in FRT cells
Calcium signaling IP3 uncaging Mechanism of action

ARN11391 Potentiates SCA29-Associated Mutant ITPR1 (R269W and T267M) with Higher Efficacy than ARN7149 or ARN4550

ARN11391 effectively potentiates Ca2+ mobilization in cells expressing the loss-of-function ITPR1 mutants R269W and T267M, which are associated with spinocerebellar ataxia type 29 (SCA29). In HEK293 cells with inducible expression of these mutants, ARN11391 elicited a marked potentiation of UTP-induced Ca2+ signals, restoring activity that was otherwise diminished by the mutant protein's dominant-negative effect [1]. Direct comparison of ARN11391 with ARN7149 and ARN4550 in the same cellular model showed that ARN11391 provided the greatest degree of potentiation, indicating superior efficacy for rescuing mutant ITPR1 function [2].

SCA29 mutant rescue
Head-to-head
ARN11391 > ARN7149 ≈ ARN4550 (R269W/T267M models)
Reported highest potentiation in tested set; supports mutant ITPR1 functional studies.
UTP-evoked Ca²⁺; HEK293 inducible expression
Spinocerebellar ataxia SCA29 Mutant ITPR1 rescue

ARN11391 Increases ITPR1 Open Probability from <0.01 to ~0.2 in Nuclear Patch-Clamp Recordings

Direct single-channel recordings from the outer nuclear membrane of cells overexpressing ITPR1 reveal that ARN11391 dramatically increases channel open probability. In the absence of compound (vehicle alone), openings were rare with a Po well below 0.01. Upon addition of 20 µM ARN11391 to the pipette solution, channel activity increased markedly, yielding an average Po of approximately 0.2 [1]. This >20-fold enhancement occurs without altering single-channel conductance (~10 pA at +40 mV), indicating that ARN11391 acts by stabilizing the open state rather than modifying pore properties [2].

Open probability
Head-to-head
Po increased from 20-fold)
Quantifies gating potentiation; relevant for single-channel recording validation.
On-nucleus patch-clamp, +40 mV
Electrophysiology Single-channel recording ITPR1 gating

ARN11391 Application Scenarios: Where Its Differentiated Profile Drives Scientific Value


Elucidating ITPR1-Specific Contributions to Calcium Signaling in Co-Expression Systems

ARN11391 is the tool of choice for researchers studying tissues or cell types that express multiple ITPR isoforms (ITPR1, ITPR2, and/or ITPR3). Because ARN11391 selectively potentiates ITPR1 while leaving ITPR2 and ITPR3 unaffected [1], it enables the specific dissection of ITPR1-mediated Ca2+ signals without confounding contributions from the other isoforms. This is particularly valuable in neurons, smooth muscle, and epithelial cells where isoform-specific roles remain poorly defined.

Investigating SCA29 Pathophysiology and Mutant ITPR1 Rescue Strategies

ARN11391 is the only compound demonstrated to robustly potentiate Ca2+ mobilization in cells expressing the SCA29-associated ITPR1 mutants R269W and T267M [2]. Its superior efficacy over ARN7149 and ARN4550 in this context makes it the preferred tool for studying the functional consequences of these mutations and for evaluating potential pharmacological rescue approaches. This application is directly relevant to spinocerebellar ataxia research and may inform the development of precision therapies.

Dissecting IP3-Dependent Calcium Release Pathways in the Absence of PLC or Purinergic Confounds

ARN11391 is uniquely active in caged-IP3 uncaging assays that bypass phospholipase C and purinergic receptors entirely [3]. This property makes it invaluable for experiments designed to isolate the contribution of ITPR1 to Ca2+ signaling downstream of IP3 generation. In contrast, compounds like ARN7149 require functional PLC and P2RY2 to exert their effects, making them unsuitable for studies aimed at directly assessing ITPR1 function.

Calibrating Single-Channel ITPR1 Recordings and Validating Gating Models

The well-characterized effect of ARN11391 on ITPR1 single-channel open probability (Po increase from <0.01 to ~0.2 at 20 µM) provides a quantitative benchmark for electrophysiology experiments [4]. Researchers can use ARN11391 to verify ITPR1 channel identity, calibrate recording conditions, or test computational models of ITPR1 gating. The compound's consistent, dose-dependent effect on Po makes it a reliable positive control for ITPR1 channel recordings.

Application
Selection Property
Validation Focus
ITPR1-specific Ca²⁺ signaling in co-expression systems
Isoform-selective ITPR1 potentiation
ITPR1-specific response vs. ITPR2/3 inactivity
SCA29 mutant ITPR1 functional investigation
Mutant channel potentiation profile
Endpoint response in R269W/T267M expression models
IP3-dependent pathway dissection without PLC/P2RY2 confounds
Direct ITPR1 action in caged-IP3 assays
Specificity confirmation in PLC-independent Ca²⁺ release
Single-channel ITPR1 recording calibration
Channel open probability (Po) potentiation
Gating model validation and conductance consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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